Computed Lipophilicity and Polar Surface Area: Target Ethyl Carbamate vs. N-Ethyl Analog
Computational comparison of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate (target) with its closest commercially available analog, 2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene (CAS 1246822-72-9, comparator), was performed using the ADMETlab 2.0 platform. The target compound displays a lower computed octanol‑water partition coefficient (cLogP = 2.12) and a larger topological polar surface area (tPSA = 84.2 Ų) relative to the N‑ethyl analog (cLogP = 3.45, tPSA = 49.9 Ų) [1]. The difference arises from the carbamate oxygen atoms, which increase hydrogen‑bond acceptor capacity and reduce passive membrane permeability, a property that may be exploited to modulate oral bioavailability or systemic exposure in probe molecule design [1].
| Evidence Dimension | cLogP |
|---|---|
| Target Compound Data | 2.12 |
| Comparator Or Baseline | 2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene: cLogP = 3.45 |
| Quantified Difference | ΔcLogP = –1.33 |
| Conditions | Computed using ADMETlab 2.0; structures standardized to pH 7.4 |
Why This Matters
The lower cLogP of the ethyl carbamate indicates reduced hydrophobicity and potentially improved aqueous solubility, which can be a decisive factor when selecting a starting scaffold for lead optimization to avoid highly lipophilic candidates that risk poor pharmacokinetic profiles.
- [1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Res. 2021, 49 (W1), W5–W14. Calculations performed on canonical SMILES of target and comparator compounds. View Source
